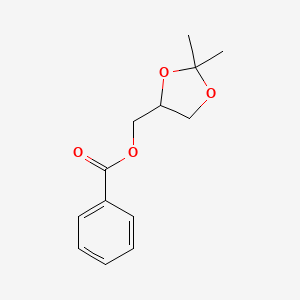![molecular formula C19H32O3Si B8484704 methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate](/img/structure/B8484704.png)
methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate is an organic compound with a complex structure that includes a silyl ether group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate typically involves the reaction of 4-(hydroxymethyl)phenylacetic acid with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a silyl ether intermediate, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form a silanol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the reaction.
Major Products
Oxidation: Formation of silanol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylacetate derivatives.
科学研究应用
Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate involves its interaction with specific molecular targets. The silyl ether group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Methyl 2-(4-(tert-butyl)phenyl)acetate
- Methyl 2-(4-(trimethylsilyloxy)methyl)phenyl)acetate
Uniqueness
Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity of the silyl ether group are crucial .
属性
分子式 |
C19H32O3Si |
|---|---|
分子量 |
336.5 g/mol |
IUPAC 名称 |
methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate |
InChI |
InChI=1S/C19H32O3Si/c1-14(2)23(15(3)4,16(5)6)22-13-18-10-8-17(9-11-18)12-19(20)21-7/h8-11,14-16H,12-13H2,1-7H3 |
InChI 键 |
OLKLCGKPHFXEAD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC=C(C=C1)CC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 4-[4-(2-fluoro-4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8484636.png)

![N-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B8484646.png)
![[(5-Bromo-2-nitro-phenyl)-isopropyl-amino]acetic acid](/img/structure/B8484661.png)

![Phenol, 3-methoxy-4-[5-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B8484686.png)
![1-but-3-enyl-1H-[1,2,3]triazole](/img/structure/B8484691.png)


![7-Fluorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8484712.png)
![benzyl 2'-oxo-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate](/img/structure/B8484717.png)
![3-[1-(2-Phenylethyl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B8484731.png)
